Soladulcidine

Descripción general

Descripción

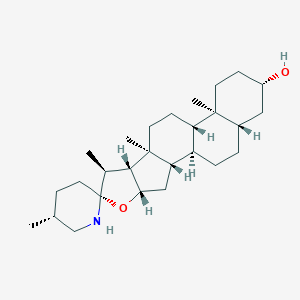

Soladulcidine is a steroidal alkaloid found in plants of the Solanaceae family, particularly in Solanum lyratum. It is a spirosolane-type alkaloid known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Soladulcidine can be synthesized starting from tigogenin. The synthesis involves several steps, including reduction and cyclization reactions. For instance, the reduction of tigogenin with chloro(trimethyl)silane and sodium iodide in acetonitrile at room temperature, followed by cyclization under acidic conditions, yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources such as Solanum lyratum. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions

Soladulcidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .

Aplicaciones Científicas De Investigación

Prostate Cancer Study

A study synthesized ten soladulcidine derivatives to evaluate their antiproliferative activity against PC-3 cells. The results indicated that several derivatives exhibited enhanced cytotoxic effects compared to the parent compound, suggesting potential for drug development .

Colorectal Cancer Research

Research focused on the effects of solasodine (closely related to this compound) on colorectal cancer cells demonstrated significant inhibition of cell proliferation and migration through modulation of the AKT/GSK-3β/β-catenin signaling pathway . This study highlights the compound's potential as a therapeutic agent in colorectal cancer treatment.

Liver Cancer Analysis

In another study, solasodine exhibited cytotoxicity against liver cancer cell lines Huh7 and HepG2, inducing significant apoptosis and cell cycle arrest at the S-phase. The study concluded that glycoalkaloids like solasodine may serve as promising antiproliferative agents in liver cancer therapy .

Data Tables

Mecanismo De Acción

Soladulcidine exerts its effects through various molecular targets and pathways. It interacts with cellular membranes, enzymes, and receptors, leading to alterations in cellular functions. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Solasodine: Another steroidal alkaloid with similar biological activities.

O-Acetylsolasodine: A derivative of solasodine with enhanced biological properties

Uniqueness

Soladulcidine is unique due to its specific spirosolane structure, which imparts distinct biological activities compared to other steroidal alkaloids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

Soladulcidine, a steroidal alkaloid derived from the Solanum species, particularly Solanum dulcamara, has garnered attention for its biological activities, especially its potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique steroidal structure combined with alkaloid properties. It shares structural similarities with other steroidal glycoalkaloids, which are known for their diverse pharmacological effects. The presence of sugar moieties in glycoalkaloids is crucial for their biological activity, influencing their interaction with cellular targets and overall efficacy.

Anticancer Activity

In Vitro Studies:

Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

The anticancer effects of this compound are attributed to several mechanisms:

- Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at various phases, particularly S-phase and G2/M phase, leading to decreased proliferation of cancer cells. This was evidenced by increased populations in the pre-G phase, indicative of cell death due to apoptosis rather than necrosis .

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells. Studies highlight that this compound reduces the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic factors like Bax, thereby promoting programmed cell death .

- Inhibition of Metastasis: this compound also exhibits anti-metastatic properties by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell invasion and migration .

Case Studies

Case Study 1: Prostate Cancer Treatment

A study evaluating synthetic derivatives of solasodine (a related compound) demonstrated significant antiproliferative activity against prostate cancer cells (PC-3). One derivative showed an IC50 value of 3.91 µM, indicating potent inhibition of cell growth comparable to established chemotherapeutics .

Case Study 2: Gastric Cancer Response

In gastric cancer models, this compound was found to trigger apoptosis through both mitochondrial pathways and endoplasmic reticulum stress mechanisms. This dual pathway activation suggests a robust potential for therapeutic application in resistant cancer types .

Propiedades

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPYHXGMWJBLV-MFRNJXNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-98-8 | |

| Record name | Megacarpidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is soladulcidine and where is it found?

A1: this compound is a steroidal alkaloid primarily found in certain species of the Solanum genus, notably Solanum dulcamara (also known as bittersweet nightshade). [, , ] It belongs to the spirosolane class of alkaloids, characterized by their spiroketal moiety.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C27H43NO2, and its molecular weight is 413.64 g/mol. []

Q3: What are the potential medicinal properties of this compound?

A3: this compound and its derivatives have demonstrated potential antitumor activity in vitro. [, ] Research suggests that structurally similar compounds, such as solasodine and hecogenin, also exhibit antitumor properties, indicating this compound as a promising lead for anticancer drug development. []

Q4: Have there been any studies on synthesizing this compound derivatives?

A4: Yes, researchers have successfully synthesized various this compound derivatives. One study focused on esterification at the C-3-hydroxy group, modifications at the NH group of the F ring, and esterification of E ring-opening products. [] Another study reported an efficient synthesis of this compound starting from tigogenin in six steps with an overall yield of 28%. []

Q5: What is the significance of the different chemovarieties of Solanum dulcamara?

A5: Solanum dulcamara exists in three chemovarieties based on their steroidal alkaloid content: tomatidenol/yamogenin, solasodine/diosgenin, and this compound/tigogenin types. [] These chemovarieties are geographically distributed, with the this compound type predominantly found in drier continental climates. [] This distinction is crucial for understanding the potential for sourcing specific steroidal alkaloids for pharmaceutical applications.

Q6: How is this compound typically extracted and analyzed?

A6: Extraction of this compound from plant material generally involves techniques like solvent extraction and chromatography. Analysis and identification are typically achieved using methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). [, , ]

Q7: Has a specific mechanism of action been identified for this compound's antitumor activity?

A7: While this compound has shown promising antitumor activity in vitro, its precise mechanism of action remains to be fully elucidated. [, ] Further research is needed to determine the specific molecular targets and downstream effects responsible for its anticancer properties.

Q8: What are the challenges in developing this compound into a viable pharmaceutical?

A8: Like many natural products with therapeutic potential, developing this compound into a pharmaceutical presents various challenges. These may include:

Q9: What is the current status of this compound research?

A9: Research on this compound continues to explore its potential applications, focusing on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.